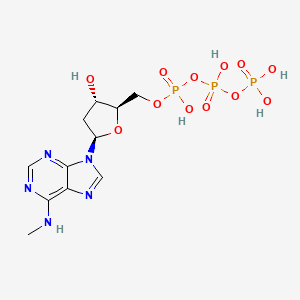![molecular formula C8H6ClN3O2 B12894145 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid CAS No. 117186-21-7](/img/structure/B12894145.png)
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with chloroacetic acid, followed by cyclization and chlorination reactions. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow systems and microreactor technologies to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and can lead to higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-c]pyrimidine derivatives.
Scientific Research Applications
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a chloro group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential.
Properties
CAS No. |
117186-21-7 |
|---|---|
Molecular Formula |
C8H6ClN3O2 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
7-chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-10-6(9)2-7-11-5(8(13)14)3-12(4)7/h2-3H,1H3,(H,13,14) |
InChI Key |
XESHUXVEPZGKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=NC(=CN12)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


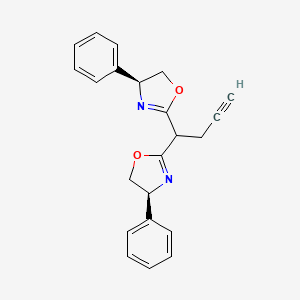
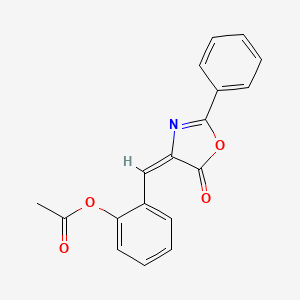


![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)


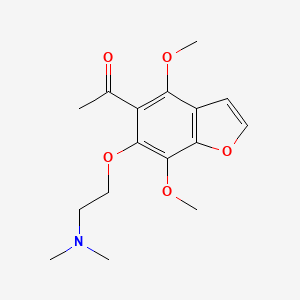
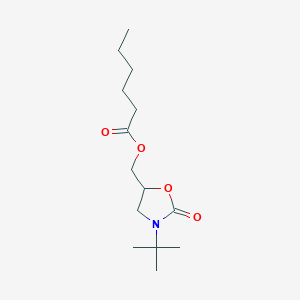
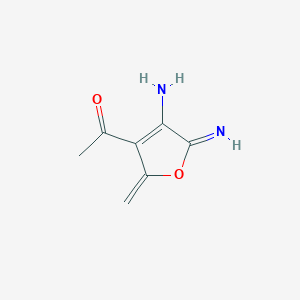
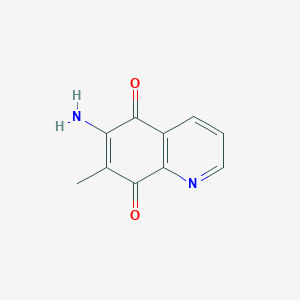
![{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12894105.png)

